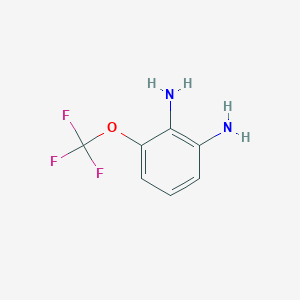

3-(Trifluoromethoxy)benzene-1,2-diamine

概要

説明

3-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated organic compound with the molecular formula C7H7F3N2O. It is commonly used as a building block in the synthesis of various agrochemical and pharmaceutical components . The compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-nitrobenzotrifluoride with ammonia under high pressure and temperature to yield the desired diamine .

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)benzene-1,2-diamine often involves large-scale nitration of benzotrifluoride followed by catalytic hydrogenation to reduce the nitro group to an amino group. This process is optimized for high yield and purity .

化学反応の分析

Types of Reactions

3-(Trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amino compounds .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most promising applications of 3-(trifluoromethoxy)benzene-1,2-diamine is in the development of anticancer agents. Research has demonstrated that derivatives of this compound can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. A study highlighted the synthesis of novel benzimidazole derivatives based on this compound that exhibited potent anticancer activity, suggesting a potential pathway for drug development targeting abnormal cell growth .

1.2 Inhibition of CDC42

Another significant application is its role in inhibiting CDC42, a member of the Rho family of GTPases involved in cell cycle regulation and cancer progression. Compounds incorporating the trifluoromethoxy group have shown favorable pharmacokinetic profiles and improved solubility, enhancing their potential as therapeutic agents against cancers associated with CDC42 dysregulation .

Polymer Science Applications

2.1 Synthesis of Polyamides and Polyimides

This compound serves as a monomer for synthesizing fluorinated polyamides and polyimides, which are known for their moisture resistance and thermal stability. These polymers are used in applications ranging from aerospace to electronics due to their superior mechanical properties and chemical resistance . The incorporation of trifluoromethoxy groups into polymer backbones imparts unique properties such as increased thermal stability and reduced flammability.

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyamides | Moisture resistance, thermal stability | Aerospace, automotive components |

| Polyimides | High thermal stability, chemical resistance | Electronics, insulation materials |

Material Science Applications

3.1 Coatings and Films

The unique properties of this compound have led to its exploration in creating advanced coatings and films. These materials exhibit excellent barrier properties against moisture and chemicals, making them suitable for protective coatings in various industrial applications . The fluorinated nature of the compound enhances its hydrophobic characteristics, contributing to the durability and longevity of coatings.

Case Studies

4.1 Development of EGFR Inhibitors

A notable case study involved synthesizing a series of benzimidazole derivatives from this compound that were tested against EGFR-positive cancer cell lines. The results indicated that these derivatives not only inhibited cell proliferation but also induced apoptosis in treated cells . This study underscores the compound's potential as a lead structure for developing targeted cancer therapies.

4.2 Polymer Development for Aerospace Applications

In another case study focusing on polymer synthesis, researchers developed a new class of polyimides using this compound as a key monomer. The resulting polymers demonstrated exceptional thermal stability and mechanical strength, making them ideal candidates for aerospace applications where material performance is critical under extreme conditions .

作用機序

The mechanism of action of 3-(Trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes. The trifluoromethoxy group enhances the compound’s binding affinity to the active site of the enzyme, thereby inhibiting its activity .

類似化合物との比較

Similar Compounds

- 3-(Trifluoromethyl)benzene-1,2-diamine

- 3-(Trifluoromethoxy)benzene-1,4-diamine

- 3-(Trifluoromethoxy)benzene-1,3-diamine

Uniqueness

3-(Trifluoromethoxy)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity compared to other similar compounds .

生物活性

3-(Trifluoromethoxy)benzene-1,2-diamine, also known as a trifluoromethoxy-substituted aromatic amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring with two amino groups (–NH₂) at the 1 and 2 positions and a trifluoromethoxy group (–O–CF₃) at the 3 position. This unique arrangement contributes to its distinct reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial properties : Compounds in this class have shown efficacy against various bacterial strains.

- Anticancer activity : Some derivatives have been evaluated for their ability to inhibit cancer cell growth.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| 5-Bromo-3-(trifluoromethoxy)benzene-1,2-diamine | Anticancer | TBD | |

| 3,5-Diamino-trifluoromethyl-benzene | Anticancer | 19.72 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.

- Cell Cycle Regulation : Studies have shown that related compounds can induce apoptosis in cancer cells by affecting cell cycle progression.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of trifluoromethyl-substituted compounds demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 19.72 µM against MCF-7 breast cancer cells, indicating promising anticancer potential .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a related compound demonstrated effectiveness against multiple bacterial strains. The presence of the trifluoromethoxy group was noted to enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of trifluoromethyl-substituted compounds. For example:

- Photochemical Reactivity : A study on photoreactive behavior showed that under UV irradiation, certain derivatives undergo defluorination leading to more biologically active forms .

- In Silico Studies : Computational modeling has suggested that the trifluoromethoxy group significantly influences binding affinity to target proteins involved in cancer progression .

特性

IUPAC Name |

3-(trifluoromethoxy)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRRQMLGFKOEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。